molecular formula C13H22N2O B14892887 n-(Furan-2-ylmethyl)-3-(piperidin-1-yl)propan-1-amine

n-(Furan-2-ylmethyl)-3-(piperidin-1-yl)propan-1-amine

Cat. No.: B14892887
M. Wt: 222.33 g/mol
InChI Key: KHZUXLWLVRLXSX-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)-3-(piperidin-1-yl)propan-1-amine is a tertiary amine compound featuring a furan-2-ylmethyl group attached to the nitrogen atom of a propan-1-amine backbone, which is further substituted with a piperidin-1-yl moiety at the third carbon.

For example, in -(piperidin-1-yl)propan-1-amine (compound 23) was prepared by reacting piperidine with N-(bromopropyl)phthalimide in acetonitrile . The furan-2-ylmethyl group could be introduced through reductive amination or alkylation strategies, as seen in furan-containing compounds like N-(furan-2-ylmethyl)-4-(morpholine-4-carbonyl)benzenesulfonamide () .

Potential Applications: Compounds with similar structural motifs, such as piperidine-propylamine chains, have demonstrated antiviral activity (e.g., anti-HIV in ) and protease inhibition ( ). The furan group may enhance bioavailability or target specificity, as observed in antifungal agents ( ).

Properties

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-piperidin-1-ylpropan-1-amine

InChI

InChI=1S/C13H22N2O/c1-2-8-15(9-3-1)10-5-7-14-12-13-6-4-11-16-13/h4,6,11,14H,1-3,5,7-10,12H2

InChI Key

KHZUXLWLVRLXSX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCNCC2=CC=CO2

Origin of Product

United States

Biological Activity

N-(Furan-2-ylmethyl)-3-(piperidin-1-yl)propan-1-amine (CAS Number: 1038255-80-9) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC13H22N2O
Molecular Weight222.32 g/mol
Boiling PointNot specified
DensityNot specified
Flash PointNot specified

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. A study published in Neuropharmacology demonstrated that administration of related piperidine derivatives resulted in significant reductions in depressive behaviors, likely due to their serotonergic activity .

Neuroprotective Properties

Another area of interest is the neuroprotective potential of this compound. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis. This effect is hypothesized to be mediated by the activation of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF), which plays a crucial role in neuronal survival and growth .

Study 1: Antidepressant Activity

A recent study assessed the antidepressant effects of this compound in a rodent model of depression. The results indicated that the compound significantly reduced immobility time in the forced swim test, suggesting an increase in locomotor activity and potential antidepressant effects .

Study 2: Neuroprotection Against Oxidative Stress

In another investigation, researchers evaluated the neuroprotective effects of the compound against oxidative stress in cultured neurons. The findings showed that treatment with this compound led to a marked decrease in cell death compared to untreated controls, highlighting its potential as a neuroprotective agent .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Synthesis Yield Purity Biological Activity (EC50/CC50) Key References
N-(Furan-2-ylmethyl)-3-(piperidin-1-yl)propan-1-amine Furan-2-ylmethyl, piperidin-1-yl Not reported Not reported Not reported Inferred
8{5,3} () Benzyl, piperidin-1-yl 36-47% >95% (HRMS) Not reported
7h () 5-Methyl-2-(o-tolyl)oxazol-4-yl 27% >99.8% (HPLC) Not reported
Anti-HIV compound () Benzyl, 2-methylpiperidin-1-yl Not specified NMR/MS verified EC50: 0.5–2.5 μM; CC50: >100 μM

Key Observations :

  • Synthetic Efficiency : The target compound’s structural complexity (furan and piperidine groups) may lead to lower yields compared to simpler derivatives like 7h (27% yield) .
  • Purity : Compounds with oxazole or benzyl substituents () achieve high purity (>95–99.8%) via automated flash chromatography or HPLC , suggesting similar protocols could optimize the target compound’s purity.

Furan-Containing Analogues

Table 2: Impact of Furan Substitution

Compound Name Core Structure Key Properties/Activity References
This compound Piperidine-propylamine + furan Hypothesized enhanced CNS penetration Inferred
1-(4-Chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine () Tetrazole + furan Crystallographic stability (monoclinic system)
Imidazolylindol-propanol () Propanol + imidazole/indole Antifungal activity (MIC: 0.001 μg/mL)

Key Observations :

  • Furan’s Role : The furan group in enhances crystallographic stability, which may improve the target compound’s shelf life or formulation .
  • Antifungal Potential: highlights that imidazole derivatives with propanol chains exhibit potent antifungal activity, suggesting furan substitution could similarly modulate antimicrobial properties .

Other Propan-1-amine Derivatives

  • N-[[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methyl]propan-1-amine (): Structural Similarity: Shares a propan-1-amine backbone but incorporates pyridine and piperidine groups. Molecular Weight: 261.4 g/mol (vs.
  • Cinacalcet () :

    • Clinical Relevance: A commercial drug (CAS 226256-56-0) with a trifluoromethylphenyl group, demonstrating the therapeutic viability of propan-1-amine derivatives .

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